1-Ethoxycyclopropane-1-carboxylic acid
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Overview
Description
1-Ethoxycyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H10O3 It is a cyclopropane derivative featuring an ethoxy group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxycyclopropane-1-carboxylic acid can be synthesized through several methods:
Cyclopropanation of Alkenes: One common method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxycyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.
Scientific Research Applications
1-Ethoxycyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-ethoxycyclopropane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the ethoxy group may influence the compound’s solubility and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of the plant hormone ethylene.
Cyclopropanecarboxylic acid: A simpler analog without the ethoxy group.
1-Methoxycyclopropane-1-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: 1-Ethoxycyclopropane-1-carboxylic acid is unique due to the presence of both an ethoxy group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-ethoxycyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(3-4-6)5(7)8/h2-4H2,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKRPAVLUNGZQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563431 |
Source
|
Record name | 1-Ethoxycyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128732-53-6 |
Source
|
Record name | 1-Ethoxycyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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